Cas no 21490-63-1 (trans-2,3-Epoxybutane)

trans-2,3-Epoxybutane 化学的及び物理的性質
名前と識別子
-
- trans-2,3-dimethyloxirane
- trans-2,3-Epoxybutane
- trans-beta-Butylene oxide
- 3-dimethyl-trans-oxiran
- 3-epoxy-trans-butan
- rac-trans-butene oxide
- trans-2,3-dimethyloxyrane
- TRANS-2-BUTENE OXIDE
- trans-2-butyleneoxide
- PQXKWPLDPFFDJP-IMJSIDKUSA-N
- 5-17-01-00061 (Beilstein Handbook Reference)
- DTXSID401026528
- 6189-41-9
- NSC-24244
- AKOS006280817
- (2S,3S)-2,3-dimethyloxirane
- EINECS 244-406-8
- BP-12922
- trans-dimethyloxirane
- Oxirane, 2,3-dimethyl-, (2R,3R)-rel-
- NSC24244
- 2,3-Dimethyloxiranato(2-)
- 10203-50-6
- rac-(2R,3R)-2,3-dimethyloxirane
- DTXSID40920536
- MFCD00005129
- (2S,3S)-2,3-epoxy-butane
- rel-(2R,3R)-2,3-dimethyloxirane
- 21490-63-1
- BRN 0079772
- WAA49063
- EN300-6494291
- CCRIS 3759
- Trans(2S 3S)-2,3-Epoxybutane
- (2S, 3S)-2, 3-dimethyloxirane
- trans-2-Butylene oxide
- G28972
-
- MDL: MFCD00005129
- インチ: InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1
- InChIKey: PQXKWPLDPFFDJP-IMJSIDKUSA-N
- ほほえんだ: C[C@H]1[C@H](C)O1
- BRN: 79772
計算された属性
- せいみつぶんしりょう: 72.05750
- どういたいしつりょう: 72.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 36.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.7
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体であり、におい2を識別することができる。密度(g/ml、25/4℃)
- 密度みつど: 0.807 g/mL at 20 °C(lit.)
- ゆうかいてん: -85°C
- ふってん: 54-55°C
- フラッシュポイント: -26°C
- 屈折率: n20/D 1.373
- すいようせい: Soluble in water(95g/L).
- PSA: 12.53000
- LogP: 0.79360
- かんど: Moisture Sensitive
- ようかいせい: Soluble in water(95g/L).
- じょうきあつ: No data available
trans-2,3-Epoxybutane セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3271 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S16-S23-S26-S36/37/39
- 福カードFコード:21
- RTECS番号:EK3855040
-
危険物標識:
- 包装グループ:II
- 包装等級:II
- 危険レベル:3
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
- セキュリティ用語:S16;S23;S26;S36/37/39
- リスク用語:R11; R20/21/22; R36/37/38
trans-2,3-Epoxybutane 税関データ
- 税関コード:2910900090
- 税関データ:
中国税関コード:
2910900090概要:
ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
trans-2,3-Epoxybutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB105153-5 g |
trans-2,3-Epoxybutane, 97%; . |
21490-63-1 | 97% | 5g |
€128.00 | 2023-01-31 | |
eNovation Chemicals LLC | D768988-5g |
Trans-2,3-epoxybutane |
21490-63-1 | 97% | 5g |
$435 | 2024-06-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22005-1g |
trans-2,3-Epoxybutane, 97% |
21490-63-1 | 97% | 1g |
¥599.00 | 2022-07-14 | |
TRC | E590023-50mg |
trans-2,3-Epoxybutane |
21490-63-1 | 50mg |
$ 65.00 | 2022-06-05 | ||
TRC | E590023-10mg |
trans-2,3-Epoxybutane |
21490-63-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB105153-1 g |
trans-2,3-Epoxybutane, 97%; . |
21490-63-1 | 97% | 1g |
€54.00 | 2023-01-31 | |
Enamine | EN300-6494291-0.25g |
rac-(2R,3R)-2,3-dimethyloxirane |
21490-63-1 | 95% | 0.25g |
$37.0 | 2023-05-31 | |
Enamine | EN300-6494291-0.5g |
rac-(2R,3R)-2,3-dimethyloxirane |
21490-63-1 | 95% | 0.5g |
$58.0 | 2023-05-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255672-5 g |
trans-2,3-Dimethyloxirane, |
21490-63-1 | 97% | 5g |
¥1,196.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255672-5g |
trans-2,3-Dimethyloxirane, |
21490-63-1 | 97% | 5g |
¥1196.00 | 2023-09-05 |
trans-2,3-Epoxybutane 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
trans-2,3-Epoxybutaneに関する追加情報
Introduction to trans-2,3-Epoxybutane (CAS No. 21490-63-1)
trans-2,3-Epoxybutane, with the chemical formula C₄H₈O, is a significant compound in the field of organic chemistry and industrial applications. Its CAS number, CAS No. 21490-63-1, uniquely identifies it in scientific literature and databases. This compound is particularly valued for its role in chemical synthesis, serving as a versatile intermediate in the production of various chemicals and materials.
The structure of trans-2,3-Epoxybutane features a cyclic ether moiety, which makes it highly reactive and useful in polymerization reactions. The epoxy group (–O–) in its molecular structure allows it to undergo ring-opening reactions, making it a valuable building block for synthesizing polymers, resins, and other complex molecules. These properties have led to its extensive use in industrial processes, particularly in the manufacturing of adhesives, coatings, and sealants.
In recent years, research on trans-2,3-Epoxybutane has focused on its potential applications in pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitution reactions makes it a promising candidate for drug synthesis. For instance, studies have explored its use in the preparation of chiral epoxides, which are crucial intermediates in the development of enantiomerically pure drugs. These drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
One of the most intriguing aspects of trans-2,3-Epoxybutane is its role in green chemistry initiatives. Researchers are increasingly interested in developing sustainable chemical processes that minimize waste and reduce environmental impact. The reactivity of this compound allows for efficient transformations with high yields, making it an attractive option for green synthesis methods. Additionally, its use in catalytic processes can help reduce the reliance on harsh reagents and solvents, aligning with global efforts to promote eco-friendly chemistry.
The industrial significance of CAS No. 21490-63-1 extends beyond its role as a synthetic intermediate. It is also used in the production of specialty chemicals that find applications in various sectors. For example, derivatives of trans-2,3-Epoxybutane have been investigated for their potential use as corrosion inhibitors and surfactants. These applications highlight the compound's versatility and its importance in addressing practical challenges across multiple industries.
Recent advancements in computational chemistry have further enhanced our understanding of trans-2,3-Epoxybutane. Molecular modeling studies have provided insights into its reactivity mechanisms and have helped predict new synthetic pathways. These computational tools are invaluable for designing experiments and optimizing reaction conditions, thereby accelerating the development of new materials and pharmaceuticals.
The pharmaceutical industry has shown particular interest in exploring the therapeutic potential of compounds derived from CAS No. 21490-63-1. Research has indicated that epoxy-containing molecules can interact with biological targets in unique ways, offering opportunities for drug discovery. For instance, studies have demonstrated that certain epoxide derivatives exhibit anti-inflammatory and antimicrobial properties. These findings underscore the importance of continued research into this class of compounds.
In conclusion, trans-2,3-Epoxybutane represents a fascinating compound with broad applications across multiple scientific and industrial domains. Its unique chemical properties make it indispensable in synthetic chemistry, while its potential roles in pharmaceuticals and green chemistry highlight its importance for future advancements. As research continues to uncover new uses for this compound, its significance is likely to grow even further.
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